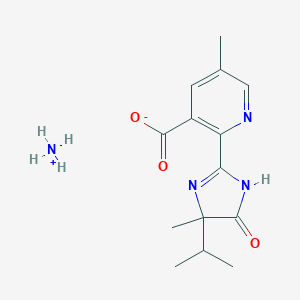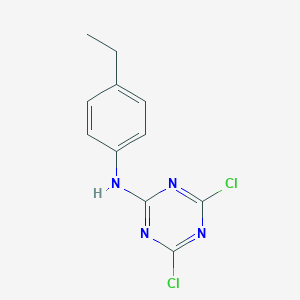
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that is used in the treatment of infertility in women. It is also used in the treatment of male hypogonadism and oligospermia. The compound works by stimulating the release of gonadotropins, which in turn leads to the production of follicles in the ovaries and the production of testosterone in the testes.
Mécanisme D'action
Clomiphene works by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the production of gonadotropins. This increase in gonadotropins stimulates the production of follicles in the ovaries and the production of testosterone in the testes.
Biochemical and Physiological Effects:
Clomiphene has been shown to have a number of biochemical and physiological effects. In women, it increases the production of follicles in the ovaries and stimulates ovulation. In men, it increases the production of testosterone, leading to an improvement in sperm count and motility. The compound has also been shown to have antiestrogenic effects in some tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Clomiphene has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the regulation of the hypothalamic-pituitary-gonadal axis. However, there are also limitations to its use. The compound has a short half-life, which means that it needs to be administered frequently. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are a number of future directions for research on Clomiphene. One area of interest is its use in the treatment of male hypogonadism and oligospermia. Although the compound has shown some efficacy in these conditions, more research is needed to determine its long-term safety and efficacy. Another area of interest is the development of new compounds that target the same pathway as Clomiphene but with improved pharmacokinetic properties. These compounds could have a longer half-life and a wider therapeutic window, making them more useful for clinical use.
Méthodes De Synthèse
Clomiphene is synthesized by the reaction of 4-chloroaniline with ethyl oxalyl chloride to form 4-chloro-1,2-dihydro-2-oxoquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with dimethylamine to form Clomiphene.
Applications De Recherche Scientifique
Clomiphene has been extensively researched for its use in the treatment of infertility. It has been shown to be effective in inducing ovulation in women with anovulatory infertility. The compound has also been used in the treatment of male hypogonadism and oligospermia, although its efficacy in these conditions is still under investigation.
Propriétés
Nom du produit |
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7- |
Clé InChI |
TWBABRJLWCBTBS-FPLPWBNLSA-N |
SMILES isomérique |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)Cl |
SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CN(C)C=CC(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)



![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)


![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)